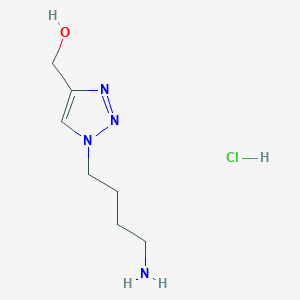
Clorhidrato de 3-azido-2,2-dimetilpropan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,2-dimethylpropan-1-amine hydrochloride (3-ADPA-HCl) is an organic compound with a molecular formula of C4H11ClN2O2. It is a white solid, soluble in water and alcohol, and is used in organic synthesis as an intermediate in the preparation of a variety of compounds. It is a versatile reagent that can be used in the synthesis of a range of compounds, such as peptides, peptide-based drugs, and other organic molecules. 3-ADPA-HCl has a variety of applications in the pharmaceutical, biotechnology, and chemical industries, and is a valuable tool for the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos
Clorhidrato de 3-azido-2,2-dimetilpropan-1-amina: se utiliza en la síntesis de diversos heterociclos, que son estructuras fundamentales en numerosos productos farmacéuticos y agroquímicos . El grupo azida en este compuesto puede sufrir diversas reacciones, como ciclizaciones intramoleculares o intermoleculares, para formar anillos de cinco o seis miembros, o incluso sistemas fusionados más grandes.
Química de clic
Este compuesto encuentra un uso extensivo en la química de clic, una clase de reacciones químicas biocompatibles que se utilizan ampliamente para la bioconjugación . El grupo azida del This compound reacciona con alquinos para formar anillos de triazol estables, una reacción que es altamente selectiva, eficiente y produce pocos subproductos.
Funcionalización de Dendrímeros
Los dendrímeros son macromoléculas altamente ramificadas con forma de estrella que tienen numerosas aplicaciones en la administración de fármacos. This compound se puede utilizar para introducir grupos funcionales azida en los dendrímeros, lo que permite una mayor funcionalización mediante la química de clic .
Terapia Fotodinámica
En el campo de la terapia fotodinámica, que se utiliza para tratar el cáncer, This compound puede emplearse para funcionalizar fotosensibilizadores como la tetrafenilporfirina de zinc. Esta funcionalización permite una terapia dirigida, ya que el grupo azida se puede utilizar para unir el fotosensibilizador a objetivos biológicos específicos .
Síntesis de Dendrímeros de Manopiranósido
Los dendrímeros de manopiranósido son importantes para estudiar las interacciones multivalentes carbohidrato-proteína, que son cruciales en muchos procesos biológicos. This compound se utiliza en la síntesis de estos dendrímeros, proporcionando una plataforma para investigar estas interacciones .
Mecanismo De Acción
Target of Action
The compound “3-Azido-2,2-dimethylpropan-1-amine hydrochloride” contains an azide group. Azides are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This suggests that the compound could be used to modify other molecules or structures, such as proteins or polymers.
Mode of Action
The azide group in “3-Azido-2,2-dimethylpropan-1-amine hydrochloride” can react with alkynes to form a stable triazole ring, a process known as the Huisgen cycloaddition . This reaction is often used in the synthesis of various pharmaceutical and biologically active compounds.
Action Environment
The action of “3-Azido-2,2-dimethylpropan-1-amine hydrochloride” could be influenced by various environmental factors, such as temperature, pH, and the presence of other reactive species. For example, the azide-alkyne Huisgen cycloaddition is often catalyzed by copper(I), so the presence of this metal could significantly increase the reaction rate .
Análisis Bioquímico
Biochemical Properties
3-Azido-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with enzymes, proteins, and other biomolecules through its azido group, forming stable triazole linkages. These interactions are crucial for studying multivalent carbohydrate-protein interactions and for functionalizing biomolecules in photodynamic therapy . The azido group of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can be used to modify bismethylolpropionic acid monomers, generating high-generation dendrimers .
Cellular Effects
3-Azido-2,2-dimethylpropan-1-amine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group allows it to be incorporated into cellular components, affecting their function and localization. Studies have shown that 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can be used to study multivalent carbohydrate-protein interactions, which are essential for understanding cell-cell communication and immune responses . Additionally, the compound’s ability to form stable triazole linkages makes it a valuable tool for investigating cellular processes and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride involves its azido group, which can undergo click chemistry reactions to form stable triazole linkages with biomolecules. This mechanism allows the compound to modify proteins, enzymes, and other cellular components, influencing their activity and function. The azido group can also participate in enzyme inhibition or activation, depending on the specific biomolecule it interacts with . These interactions can lead to changes in gene expression and cellular metabolism, making 3-Azido-2,2-dimethylpropan-1-amine hydrochloride a valuable tool for studying biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time if exposed to heat or light Long-term studies have shown that 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can be used to study specific biochemical pathways and cellular processes without causing significant toxicity . At higher doses, 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can exhibit toxic or adverse effects, including cell death and disruption of metabolic processes. These threshold effects are important for determining the compound’s safety and efficacy in biochemical research and pharmaceutical development.
Metabolic Pathways
3-Azido-2,2-dimethylpropan-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s azido group allows it to participate in click chemistry reactions, modifying biomolecules and affecting their function
Transport and Distribution
The transport and distribution of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s azido group allows it to be transported across cell membranes and distributed within various cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in biochemical reactions.
Subcellular Localization
3-Azido-2,2-dimethylpropan-1-amine hydrochloride is localized within specific subcellular compartments, where it can exert its effects on cellular processes. The compound’s azido group allows it to be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications and targeting signals . These interactions can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes and biochemical pathways.
Propiedades
IUPAC Name |
3-azido-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.ClH/c1-5(2,3-6)4-8-9-7;/h3-4,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQESYUDWCXFBAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321622-19-8 |
Source


|
| Record name | 3-azido-2,2-dimethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382074.png)




